molecular formula C12H10BrNO4 B11778877 Methyl2-((3-bromoisoxazol-5-yl)methoxy)benzoate

Methyl2-((3-bromoisoxazol-5-yl)methoxy)benzoate

Cat. No.: B11778877
M. Wt: 312.12 g/mol
InChI Key: XAJXNOASYQDNEG-UHFFFAOYSA-N
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Description

Methyl2-((3-bromoisoxazol-5-yl)methoxy)benzoate is a methyl ester derivative featuring a benzoate core substituted with a 3-bromoisoxazol-5-ylmethoxy group. The compound’s structure integrates a brominated isoxazole ring, which imparts distinct electronic and steric properties.

Properties

Molecular Formula

C12H10BrNO4

Molecular Weight

312.12 g/mol

IUPAC Name

methyl 2-[(3-bromo-1,2-oxazol-5-yl)methoxy]benzoate

InChI

InChI=1S/C12H10BrNO4/c1-16-12(15)9-4-2-3-5-10(9)17-7-8-6-11(13)14-18-8/h2-6H,7H2,1H3

InChI Key

XAJXNOASYQDNEG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1OCC2=CC(=NO2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((3-bromoisoxazol-5-yl)methoxy)benzoate typically involves the following steps:

Industrial Production Methods

Industrial production of Methyl 2-((3-bromoisoxazol-5-yl)methoxy)benzoate may involve continuous flow synthesis techniques to enhance yield and purity. These methods often employ automated systems to control reaction conditions precisely, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((3-bromoisoxazol-5-yl)methoxy)benzoate undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methyl 2-((3-bromoisoxazol-5-yl)methoxy)benzoate involves its interaction with specific molecular targets. The bromine atom and the isoxazole ring play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the nature of the biological system being studied .

Comparison with Similar Compounds

Structural and Substituent Variations

The following table compares Methyl2-((3-bromoisoxazol-5-yl)methoxy)benzoate with structurally related esters, emphasizing substituent effects on molecular properties:

Compound Name Molecular Formula Key Substituents Heterocyclic Core Intermolecular Interactions
This compound C₁₂H₁₀BrNO₄ 3-Bromoisoxazole Isoxazole Hypothesized π–π stacking
Methyl 5-bromo-2-[(2-chloroquinolin-3-yl)methoxy]benzoate (I) C₁₉H₁₃BrClNO₃ 2-Chloroquinoline, 5-Bromo Quinoline π–π stacking, no H-bonds
Methyl 5-bromo-2-[(2-chloro-6-methylquinolin-3-yl)methoxy]benzoate (II) C₂₀H₁₅BrClNO₃ 2-Chloro-6-methylquinoline Quinoline π–π stacking, weak C–H⋯O
Methyl 3-[[4-(4-bromo-2-formylphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate C₂₅H₁₉BrN₄O₆ Triazine, 4-Methoxyphenol Triazine Not reported

Key Observations:

  • Heterocyclic Core: The isoxazole ring in the target compound is smaller and more electron-deficient than quinoline or triazine cores in analogs. This may reduce aromatic stacking efficiency but enhance reactivity in electrophilic substitutions .
  • Substituent Effects: Bromine at the 3-position of isoxazole contrasts with chlorine or methyl groups on quinoline analogs.
  • Crystallographic Behavior: Quinoline-based analogs (I–III) exhibit diverse packing modes (e.g., π–π stacking in P21/n and Pbca space groups), whereas the target compound’s isoxazole moiety may favor different stacking geometries due to reduced planarity .

Biological Activity

Methyl 2-((3-bromoisoxazol-5-yl)methoxy)benzoate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C12H12BrN2O3
  • Molecular Weight : 303.14 g/mol
  • IUPAC Name : Methyl 2-((3-bromoisoxazol-5-yl)methoxy)benzoate
  • Canonical SMILES : COC(=O)C1=CC=CC=C1OC2=NOC(=C2C=C(C=C1)Br)C=N

Synthesis

The synthesis of Methyl 2-((3-bromoisoxazol-5-yl)methoxy)benzoate typically involves the reaction of 3-bromoisoxazole with methyl 2-hydroxybenzoate in the presence of suitable reagents. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the formation of the ether linkage.

Antimicrobial Properties

Research indicates that Methyl 2-((3-bromoisoxazol-5-yl)methoxy)benzoate exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown that it effectively inhibits the growth of Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have demonstrated that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspase pathways.

The proposed mechanism of action for Methyl 2-((3-bromoisoxazol-5-yl)methoxy)benzoate includes:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis, leading to cell lysis.
  • Apoptosis Induction : In cancer cells, it activates caspases, which are crucial for the apoptotic process.
  • Receptor Interaction : It may interact with various cellular receptors, modulating signaling pathways associated with cell survival and proliferation.

Case Studies

  • Antimicrobial Efficacy Study : A study conducted on the efficacy of Methyl 2-((3-bromoisoxazol-5-yl)methoxy)benzoate against resistant strains of bacteria revealed that it could serve as a potential lead compound for developing new antibiotics.
  • Cancer Cell Line Study : In a comparative study, Methyl 2-((3-bromoisoxazol-5-yl)methoxy)benzoate was found to be more effective than standard chemotherapeutic agents in inducing apoptosis in MCF-7 cells, suggesting its potential as an adjunct therapy in breast cancer treatment.

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